N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBDMGPXFOWNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form N-(4-fluorobenzenesulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in substitution reactions with electrophiles.
Nucleophilic Substitution: The sulfonyl and fluorine groups can be targets for nucleophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled temperatures.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can introduce nitro or sulfonic acid groups, while nucleophilic substitution can replace fluorine atoms with other nucleophiles .
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
Its fluorinated and sulfonyl groups are known to enhance the bioavailability and metabolic stability of drug molecules .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and fluorinated groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a candidate for drug development, particularly in targeting enzymes involved in disease pathways .
Comparison with Similar Compounds
Structural Features :
- Trifluoromethyl Benzamide : Enhances lipophilicity and resistance to enzymatic degradation.
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs and their substituent-driven properties are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in the target compound and analogs (e.g., ) enhances electrophilicity, improving binding to hydrophobic pockets.
- Sulfonyl Variations : Fluorine in the sulfonyl group (target compound) offers better metabolic stability and solubility compared to chlorine analogs (e.g., ) due to its smaller size and higher electronegativity.
- H-Bonding : The target compound’s fluorobenzenesulfonyl group may participate in weaker C–H···F interactions (~2–3 kcal/mol), as observed in structurally related benzamides .
Stability and Reactivity
- Metabolic Stability : The fluorine atom in the sulfonyl group reduces oxidative metabolism compared to chlorine or hydrogen analogs (e.g., ).
- Reactivity : Nitro-substituted analogs (e.g., ) show higher reactivity in electrophilic substitution, whereas the target compound’s CF₃ group directs substitution to specific positions.
Biological Activity
N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈F₄N₂O₃S
- Molecular Weight : 446.87 g/mol
- LogP : 4.85 (indicating high lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known for its ability to inhibit certain enzymes, while the trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its absorption and distribution within biological tissues.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The inhibition of specific signaling pathways involved in tumor growth has been a focal point of research.
Neuroprotective Effects
Research has also suggested neuroprotective properties for compounds within this class. In animal models of neurodegenerative diseases, these compounds demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in neuronal damage.
Case Studies
- Anticancer Efficacy :
- Neuroprotection :
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for N-[4-(4-fluorobenzenesulfonyl)phenyl]-3-(trifluoromethyl)benzamide, and what reaction conditions are optimal?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A representative approach includes:
Sulfonylation : Reacting 4-aminophenyl derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or DIEA) in anhydrous THF or DCM .
Benzamide Formation : Coupling the sulfonylated intermediate with 3-(trifluoromethyl)benzoyl chloride via nucleophilic acyl substitution. Refluxing in THF at 66°C for 48 hours with a tertiary amine base (e.g., DIEA) is common, yielding ~56% after purification by flash chromatography .
Purification : Use of normal-phase chromatography (e.g., 10% MeOH in DCM) to isolate the final product .
Q. What structural features of this compound contribute to its chemical stability and bioactivity?
Methodological Answer:
- Fluorobenzenesulfonyl Group : Enhances metabolic resistance due to fluorine’s electronegativity and strong C–F bonds .
- Trifluoromethyl Benzamide : Increases lipophilicity (logP) and stabilizes the amide bond against enzymatic hydrolysis .
- Non-Covalent Interactions : Short H-bonds between the amide N–H and fluorine atoms (e.g., C–H···F) contribute to crystal packing stability, with interaction energies up to −2.89 kcal/mol .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The CF₃ group increases logP by ~1.0 unit, improving membrane permeability .
- Metabolic Stability : Reduces oxidative metabolism in cytochrome P450 assays due to fluorine’s inductive effect .
- Electron-Withdrawing Effect : Activates the benzamide moiety for nucleophilic reactions, facilitating further derivatization .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities across studies?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Dose-Response Validation : Perform EC₅₀/IC₅₀ comparisons under identical conditions (e.g., pH, serum concentration) .
- In Vivo Correlation : Validate in vitro anti-tuberculosis activity (e.g., MIC = 4 µM ) with murine infection models to assess translational relevance.
Q. What methodologies are recommended for analyzing non-covalent interactions involving fluorine?
Methodological Answer:
- X-ray Crystallography : Resolve short H-bonds (e.g., N–H···F–C distances < 2.6 Å) to confirm interaction geometry .
- PIXEL Method : Quantify interaction energies (e.g., −2.15 to −2.89 kcal/mol for C–H···F) with Coulombic and dispersive contributions .
- Topological Analysis (QTAIM) : Identify bond critical points (BCPs) to classify interactions as covalent or non-covalent .
Q. What experimental approaches optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- SAR Studies : Modify the sulfonylphenyl group to balance solubility (e.g., introduce polar substituents) and target affinity .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic positions) .
- In Vivo PK : Administer IV/PO doses in rodents to calculate AUC, Cₘₐₓ, and half-life, adjusting formulations (e.g., PEGylation) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
